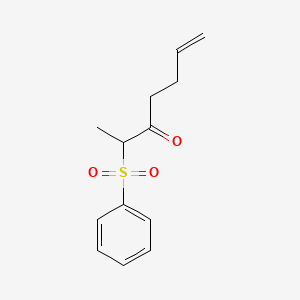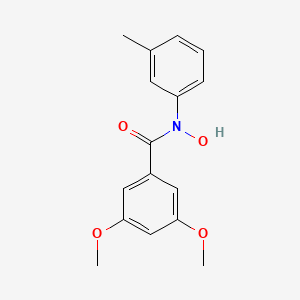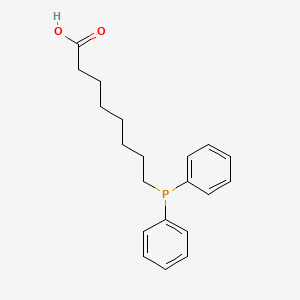
Methyl 2-hydroxy-2-methylocta-3,5-dienoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-hydroxy-2-methylocta-3,5-dienoate is an organic compound with the molecular formula C10H16O3. It contains a hydroxyl group, a methyl group, and an ester functional group. This compound is known for its unique structure, which includes multiple double bonds and a tertiary alcohol group .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Methyl 2-hydroxy-2-methylocta-3,5-dienoate can be synthesized through various methods. One common approach involves the hydrovinylation of 1,3-dienes using cobalt catalysts. This method typically involves the use of cobalt complexes with ligands such as [dppe]CoCl2 and [dppp]CoCl2 under specific reaction conditions . The reaction is carried out under an inert atmosphere, and the resulting product is purified through filtration and washing with solvents like diethyl ether and hexane .
Industrial Production Methods
Industrial production of this compound may involve large-scale hydrovinylation processes using optimized cobalt catalysts and reaction conditions. The scalability of this method allows for the efficient production of the compound in significant quantities.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 2-hydroxy-2-methylocta-3,5-dienoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The double bonds can be reduced to form saturated compounds.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method for reducing double bonds.
Substitution: Nucleophiles such as amines or alcohols can react with the ester group under basic conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of saturated esters.
Substitution: Formation of amides or esters with different alkyl groups.
Wissenschaftliche Forschungsanwendungen
Methyl 2-hydroxy-2-methylocta-3,5-dienoate has various applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of methyl 2-hydroxy-2-methylocta-3,5-dienoate involves its interaction with molecular targets through its functional groups. The hydroxyl group can form hydrogen bonds, while the ester group can participate in esterification and hydrolysis reactions. These interactions can affect various biochemical pathways and molecular targets, leading to its observed effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl 2-hydroxy-2-methyl-3-oxobutyrate: Similar in structure but with different functional groups and reactivity.
3,5-Octadienoic acid, 2-hydroxy-2-methyl-, methyl ester: Shares the octadienoate backbone but differs in specific substituents.
Uniqueness
Methyl 2-hydroxy-2-methylocta-3,5-dienoate is unique due to its combination of multiple double bonds, a tertiary alcohol group, and an ester functional group
Eigenschaften
| 83206-08-0 | |
Molekularformel |
C10H16O3 |
Molekulargewicht |
184.23 g/mol |
IUPAC-Name |
methyl 2-hydroxy-2-methylocta-3,5-dienoate |
InChI |
InChI=1S/C10H16O3/c1-4-5-6-7-8-10(2,12)9(11)13-3/h5-8,12H,4H2,1-3H3 |
InChI-Schlüssel |
ZMRRVTWWWYNQMZ-UHFFFAOYSA-N |
Kanonische SMILES |
CCC=CC=CC(C)(C(=O)OC)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



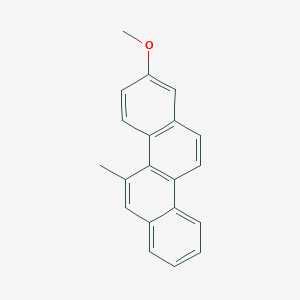
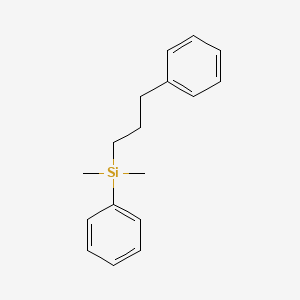
![N-[(1-Oxo-1lambda~5~-pyridin-4-yl)methyl]-2-phenylacetamide](/img/structure/B14433488.png)
